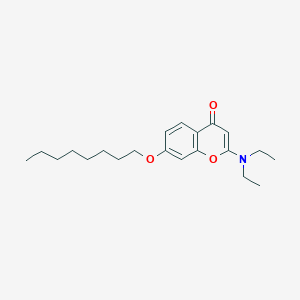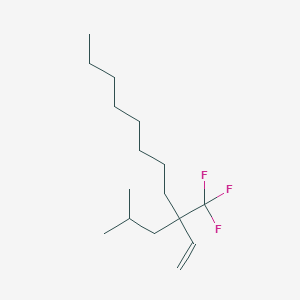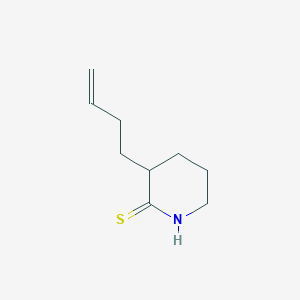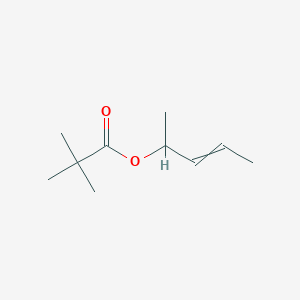
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with tert-butyl groups and a 2-methyl-1-phenylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene derivatives with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . This reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Anhydrous aluminum chloride (AlCl3) as a catalyst in the presence of tert-butyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-tert-butyl-5-methylbenzene: Shares a similar structure but lacks the 2-methyl-1-phenylpropan-2-yl group.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains multiple tert-butyl groups and hydroxyl functionalities.
Uniqueness
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
848652-06-2 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C24H34/c1-22(2,3)19-14-20(23(4,5)6)16-21(15-19)24(7,8)17-18-12-10-9-11-13-18/h9-16H,17H2,1-8H3 |
Clave InChI |
HNZBXDQRTWEUOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)CC2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)


![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)
![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)



![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)
![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)
